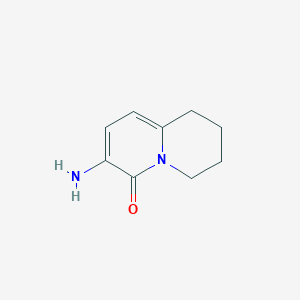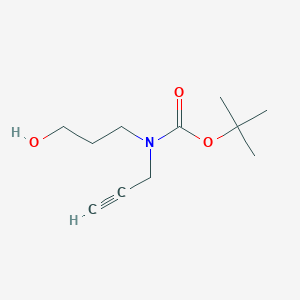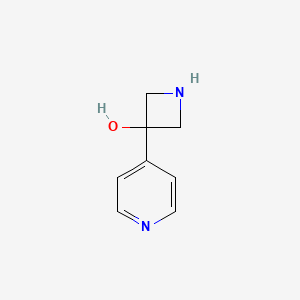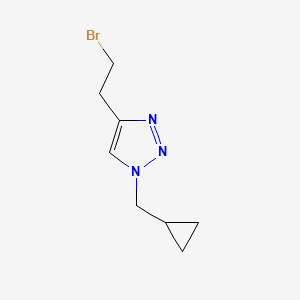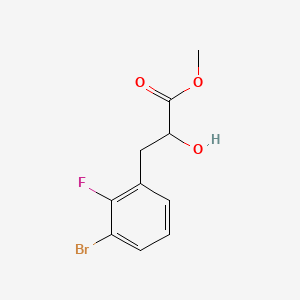
2-(Pent-4-en-1-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pent-4-en-1-yl)cyclohexan-1-ol is an organic compound with the molecular formula C11H20O and a molecular weight of 168.28 g/mol . It is a cyclohexanol derivative with a pentenyl side chain, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-4-en-1-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with pent-4-en-1-ylmagnesium bromide (Grignard reagent) under anhydrous conditions, followed by acidic workup to yield the desired alcohol . Another method includes the hydrogenation of 2-(Pent-4-en-1-yl)cyclohexanone using a suitable catalyst like palladium on carbon (Pd/C) under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The starting material, 2-(Pent-4-en-1-yl)cyclohexanone, is subjected to hydrogenation in the presence of a catalyst such as Raney nickel or palladium on carbon. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(Pent-4-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in dichloromethane.
Major Products Formed
Oxidation: 2-(Pent-4-en-1-yl)cyclohexanone.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-(Pent-4-en-1-yl)cyclohexan-1-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Pent-4-en-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Pent-4-en-2-yl)cyclohexan-1-ol
- 2-(Pent-4-en-3-yl)cyclohexan-1-ol
- 2-(Pent-4-en-4-yl)cyclohexan-1-ol
Uniqueness
2-(Pent-4-en-1-yl)cyclohexan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its pentenyl side chain and hydroxyl group make it a versatile compound for various chemical transformations and applications .
Propiedades
Fórmula molecular |
C11H20O |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
2-pent-4-enylcyclohexan-1-ol |
InChI |
InChI=1S/C11H20O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h2,10-12H,1,3-9H2 |
Clave InChI |
YVFTZELTJGOARV-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCC1CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



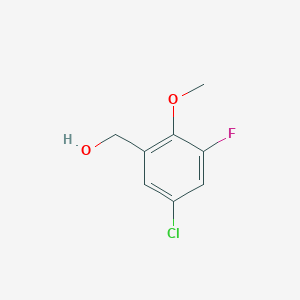
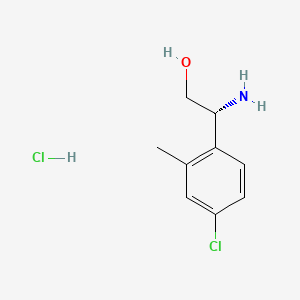

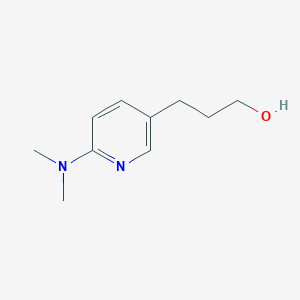
![(r)-2-([1,1'-Biphenyl]-2-yl)-2-aminoethan-1-ol](/img/structure/B13557297.png)
![[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13557303.png)
